N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-23-15-6-11-14(7-16(15)24-2)21-9-22-17(11)20-8-10-3-4-12(18)13(19)5-10/h3-7,9H,8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMXKYPZTWHGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biological Activity
N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, also known as TKM01, is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H15Cl2N3O2
- Molar Mass : 364.23 g/mol
- CAS Number : 477855-23-5
- Acetylcholinesterase Inhibition : TKM01 has been shown to inhibit acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in synapses, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired .
- Antioxidant Properties : The compound exhibits antioxidant activity by reducing lipid peroxidation and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests a protective role against oxidative stress .
- Anti-inflammatory Effects : TKM01 treatment has been associated with decreased levels of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, indicating potential anti-inflammatory properties that could be beneficial in neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that TKM01 can effectively inhibit AChE at concentrations ranging from 50 to 1200 µg/mL. This suggests a dose-dependent response that may be leveraged for therapeutic use .
In Vivo Studies
In studies conducted on zebrafish larvae models of Alzheimer's disease, TKM01 was administered at doses of 120 and 240 µg/mL. Results indicated:
- Reduced AChE levels
- Decreased lipid peroxidation
- Increased SOD and CAT activity
These findings highlight the compound's potential as a neuroprotective agent .
Case Studies
- Alzheimer’s Disease Model : A study using an aluminum chloride-induced model of Alzheimer's demonstrated that TKM01 administration resulted in significant neuroprotective effects. The compound not only reduced markers of oxidative stress but also improved cognitive function indicators in the model .
- Inflammatory Response Modulation : Research indicated that TKM01 could modulate inflammatory responses in neuronal tissues, which is crucial for conditions characterized by chronic inflammation such as Alzheimer's disease .
Comparative Analysis
| Parameter | TKM01 | Standard Treatments |
|---|---|---|
| AChE Inhibition | Significant (50–1200 µg/mL) | Donepezil (5–10 mg/day) |
| Antioxidant Activity | Increased SOD and CAT levels | Variable |
| Anti-inflammatory | Decreased TNF-α, IL-1β, IL-6 | Variable |
Scientific Research Applications
Basic Information
- IUPAC Name : N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
- Molecular Formula : C17H15Cl2N3O2
- Molecular Weight : 356.22 g/mol
- CAS Number : 477859-87-3
Structure
The compound features a quinazoline core substituted with methoxy groups and a dichlorophenyl moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Studies have reported significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress plays a critical role in pathogenesis .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways. In vivo experiments using xenograft models further confirmed its potential as an anticancer agent, showing reduced tumor growth compared to control groups .
Case Study 2: Antimicrobial Activity
In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial load in infected tissues when administered in conjunction with standard antibiotic therapy. This suggests its potential role as an adjunct treatment for resistant infections .
Case Study 3: Neuroprotection
A preclinical study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Mice treated with the compound exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls. These findings support the compound’s potential for further development as a therapeutic agent for neurodegenerative disorders .
Chemical Reactions Analysis
Substitution Reactions at the 4-Amino Position
The primary reactive site is the 4-amino group (-NH-), which participates in nucleophilic substitution and condensation reactions. Key findings include:
-
Alkylation/Acylation : The 4-amino group reacts with alkyl halides or acyl chlorides under basic conditions to form secondary amines or amides. For example, condensation with 3,4-dichlorobenzylamine in acidic media yields derivatives with enhanced lipophilicity .
-
Catalytic Modifications : Reactions involving p-toluenesulfonic acid as a catalyst facilitate the formation of Schiff bases or imine intermediates, which are critical for further functionalization.
Table 1: Substitution Reactions at the 4-Amino Group
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 3,4-Dichlorobenzylamine | Acidic (HCl), reflux | N-substituted quinazoline derivative | |
| Acetic anhydride | DMF, glacial acetic acid | Acetylated 4-amine derivative |
Reactivity of the Quinazoline Ring
The quinazoline core undergoes electrophilic substitution and oxidation:
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Electrophilic Aromatic Substitution : Methoxy groups at positions 6 and 7 direct electrophiles to the 5- and 8-positions of the quinazoline ring. Halogenation (e.g., chlorination) occurs under mild Lewis acid catalysis.
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Oxidation : The ring is resistant to strong oxidants but undergoes partial oxidation at the 3,4-dichlorophenylmethyl substituent under harsh conditions (e.g., KMnO₄/H₂SO₄), forming carboxylic acid derivatives .
Dichlorophenylmethyl Group
The 3,4-dichlorophenyl group participates in:
-
Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, yielding a phenylmethyl derivative .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids occurs at the chlorine-free positions in the presence of Pd catalysts .
Methoxy Groups
The 6,7-dimethoxy substituents undergo:
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Demethylation : Treatment with BBr₃ or HI converts methoxy groups to hydroxyl groups, enhancing solubility .
-
Ether Cleavage : Strong acids (e.g., HBr/AcOH) cleave methyl ethers, forming diols .
Table 2: Methoxy Group Reactivity
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, 0°C | 6,7-Dihydroxyquinazoline | |
| HBr/AcOH | Reflux, 4h | 6,7-Diol derivative |
Acid/Base-Mediated Reactions
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Protonation : The quinazoline nitrogen atoms are protonated in acidic media (pH < 3), enhancing solubility in polar solvents.
-
Deprotonation : In basic conditions (pH > 10), the 4-amino group loses a proton, forming a resonance-stabilized anion that reacts with electrophiles.
Comparison with Similar Compounds
Structural Analogues in the 4-Anilinoquinazoline Family
The 4-anilinoquinazoline scaffold is a well-established framework for EGFR inhibitors. Key structural variations include:
AG1478 (TKI-Cl)
- Structure : N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
- Key Differences: Lacks the 3,4-dichloro substitution and methyl linker present in the target compound. Exhibits potent EGFR inhibition (IC50 in the nanomolar range) but may have reduced metabolic stability due to the absence of the dichlorophenylmethyl group .
- Properties : Higher solubility in polar solvents compared to dichlorinated derivatives, as inferred from studies on N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine .
PD153035 (TKI-Br)
- Structure : N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine
- Key Differences :
N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
- Structure: A gefitinib-related substance with a morpholinopropoxy group at the 6-position.
Table 1: Structural and Functional Comparison
Key Observations :
- Solubility : Methoxy and morpholine groups improve aqueous solubility, while dichlorophenylmethyl groups prioritize lipophilicity for tissue penetration .
Q & A
Q. What are the optimal synthetic routes for N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine?
The compound is synthesized via nucleophilic aromatic substitution of 4-chloro-6,7-dimethoxyquinazoline with (3,4-dichlorophenyl)methylamine. Key steps include:
- Using polar aprotic solvents (e.g., THF/i-PrOH or acetone) to stabilize intermediates .
- Heating at 65°C for 24 hours with excess amine (4.0 equiv.) to drive the reaction to completion .
- Purification via column chromatography (ethyl acetate/hexane gradient) to isolate the product . Yield optimization requires strict control of moisture and inert gas conditions to prevent hydrolysis of the quinazoline core.
Q. How is the compound characterized for structural confirmation?
- NMR Spectroscopy : ¹H NMR identifies methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.5 ppm). ¹³C NMR confirms quinazoline carbons (C-2, C-4) and dichlorophenyl substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₄Cl₂N₃O₂) with accuracy <5 ppm .
- Elemental Analysis : Ensures C/H/N ratios match theoretical values (e.g., C 54.56%, H 3.58%, N 11.92%) .
Q. What solvents and conditions optimize synthesis yield?
- Solvent Systems : THF/i-PrOH (1:1) or acetone enhances nucleophilicity of the amine .
- Reaction Temperature : 65°C balances reaction rate and byproduct minimization .
- Purification : Gradient elution (ethyl acetate/hexane) removes unreacted starting materials and regioisomers .
Advanced Research Questions
Q. How do halogen substitutions on the phenyl ring affect EGFR inhibitory activity?
- Chlorine vs. Bromine : 3-Cl (AG1478, IC₅₀ = 10 nM) and 3-Br (PD153035) analogs show enhanced EGFR affinity due to hydrophobic interactions with kinase pockets. 3,4-Dichloro substitution may improve steric complementarity but requires empirical validation .
- Fluorine Substitution : 3-F analogs exhibit reduced activity due to weaker electron-withdrawing effects, highlighting the importance of halogen electronegativity .
- Methodological Insight : Competitive binding assays (e.g., ATP-Kinase Glo) quantify inhibition under varying ATP concentrations to resolve potency discrepancies .
Q. What computational methods predict the binding mode of this compound with EGFR?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions, such as hydrogen bonding with Met793 and π-π stacking with Phe723 .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of halogen-protein interactions over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions from the dichlorophenyl group .
Q. Are there discrepancies in reported IC₅₀ values for halogenated quinazolines, and how are they resolved?
Variations arise from:
- Kinase Isoforms : EGFR wild-type vs. mutant (e.g., L858R) require separate assay standardization .
- ATP Concentration : IC₅₀ increases with higher ATP levels; normalize data using reference inhibitors (e.g., AG1478) .
- Statistical Analysis : Apply ANOVA or non-linear regression (GraphPad Prism) to compare datasets across studies .
Q. How does the dichlorophenyl group influence pharmacokinetic properties compared to monohalogenated analogs?
- Lipophilicity (logP) : The 3,4-dichloro group increases logP by ~1.5 units vs. 3-Cl, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify CYP450-mediated dechlorination risks .
- Solubility Testing : Use shake-flask (pH 7.4 buffer) or PAMPA assays to guide formulation strategies (e.g., PEG-based nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
